molecular formula C19H26FN5O2 B5521913 1-(5-{1-[(3-fluorophenoxy)acetyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine

1-(5-{1-[(3-fluorophenoxy)acetyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine

Cat. No.: B5521913
M. Wt: 375.4 g/mol
InChI Key: NNTBLKVWWWDDOR-UHFFFAOYSA-N
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Description

1-(5-{1-[(3-fluorophenoxy)acetyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine is a useful research compound. Its molecular formula is C19H26FN5O2 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.20705325 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurokinin-1 Receptor Antagonist

  • Application : This compound is studied for its potential as a neurokinin-1 receptor antagonist. It has shown effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Structural Characterization and Analysis

  • Application : The compound's derivatives have been synthesized and structurally characterized, showing the presence of various intermolecular interactions important for molecular packing. These interactions were evaluated through computational procedures (Shukla et al., 2017).

Anticancer Activity

  • Application : A derivative of this compound has been evaluated for its anticancer activity against tumor-induced Swiss albino male mice. It showed a considerable improvement in certain biochemical and hematological parameters (Arul & Smith, 2016).

Alpha 1-Adrenoceptor Antagonists

  • Application : Derivatives of this compound have been developed as alpha 1-adrenoceptor antagonists with potential CNS activity, derived from the antipsychotic sertindole. They showed high affinity for alpha 1 adrenoceptors and selectivity compared to other receptors (Balle et al., 2003).

5-HT2C Receptor Agonist

  • Application : A related compound, YM348, has been identified as a potent and orally active 5-HT2C receptor agonist. It was effective in inducing penile erections and hypolocomotion in rats, without affecting blood pressure (Kimura et al., 2004).

Corrosion Inhibition Properties

  • Application : Piperidine derivatives, related to the compound , have been investigated for their adsorption and corrosion inhibition properties on iron, using quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).

Properties

IUPAC Name

1-[3-[5-[(dimethylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-2-(3-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FN5O2/c1-23(2)12-17-21-22-19(24(17)3)14-6-5-9-25(11-14)18(26)13-27-16-8-4-7-15(20)10-16/h4,7-8,10,14H,5-6,9,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTBLKVWWWDDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCCN(C2)C(=O)COC3=CC(=CC=C3)F)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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